4-Ethylthiophenol CAS number and physical properties
4-Ethylthiophenol CAS number and physical properties
This technical guide provides a comprehensive overview of 4-Ethylthiophenol, a key organosulfur compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its physical properties, a representative synthetic protocol, and a general analytical workflow.
Core Properties of 4-Ethylthiophenol
4-Ethylthiophenol, also known as 4-ethylbenzenethiol, is an aromatic thiol compound with the chemical formula C₈H₁₀S. Its CAS (Chemical Abstracts Service) Registry Number is 4946-13-8 .[1]
Physical and Chemical Data
The fundamental physical and chemical properties of 4-Ethylthiophenol are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 4946-13-8[1] |
| Molecular Formula | C₈H₁₀S[2] |
| Molecular Weight | 138.23 g/mol [1][2] |
| Melting Point | -30°C (estimate)[2] |
| Boiling Point | 119°C[2] |
| Density | 1.02 g/cm³[2] |
| IUPAC Name | 4-ethylbenzenethiol[1] |
| Synonyms | 4-Ethylbenzenethiol, p-Ethylthiophenol[1] |
Synthesis of 4-Ethylthiophenol: A Representative Protocol
The synthesis of 4-Ethylthiophenol can be achieved through various methods common for the preparation of thiophenols. A general and widely applicable method is the reduction of the corresponding sulfonyl chloride. This protocol outlines the conceptual steps for the synthesis of 4-Ethylthiophenol from 4-ethylbenzenesulfonyl chloride.
Reaction Principle: The core of this synthesis is the reduction of a sulfonyl chloride to a thiol using a suitable reducing agent, such as zinc dust in an acidic medium.
Experimental Procedure:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a stirrer and a reflux condenser, 4-ethylbenzenesulfonyl chloride is suspended in a suitable acidic solution, such as dilute sulfuric acid, and cooled in an ice bath.
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Addition of Reducing Agent: Zinc dust is slowly added to the stirred suspension while maintaining a low temperature. The controlled addition is crucial to manage the exothermic reaction.
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Reaction Progression: After the addition of the reducing agent, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by steam distillation or solvent extraction. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude 4-Ethylthiophenol can be further purified by vacuum distillation to yield the final product.
Caption: A generalized workflow for the synthesis of 4-Ethylthiophenol.
Analytical Workflow for 4-Ethylthiophenol
The analysis of 4-Ethylthiophenol, particularly in complex matrices, often involves chromatographic techniques coupled with mass spectrometry. A general workflow for its quantification is outlined below.
Analytical Principle: Due to the volatility and reactivity of thiols, derivatization is often employed to enhance their chromatographic properties and detection sensitivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive quantification of such compounds.
Experimental Protocol:
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Sample Preparation: The sample containing 4-Ethylthiophenol is first subjected to an extraction procedure to isolate the analyte from the matrix. This can involve liquid-liquid extraction or solid-phase extraction.
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Derivatization: The extracted thiol is then derivatized to a more stable and less polar compound. A common method is methylation of the thiol group.
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GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The separated components are then introduced into a tandem mass spectrometer for detection and quantification. The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity.
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Data Analysis: The concentration of 4-Ethylthiophenol in the original sample is determined by comparing the signal of the derivatized analyte to that of a known internal standard and a calibration curve.
Caption: A typical analytical workflow for the quantification of 4-Ethylthiophenol.
